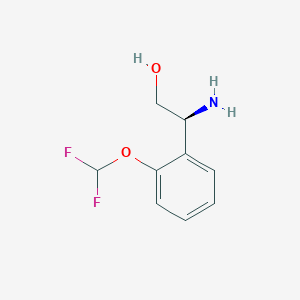

(S)-2-Amino-2-(2-(difluoromethoxy)phenyl)ethanol

Description

(S)-2-Amino-2-(2-(difluoromethoxy)phenyl)ethanol is a chiral amino alcohol characterized by a phenyl ring substituted with a difluoromethoxy group (-OCHF₂) at the 2-position and an ethanolamine side chain. This compound is structurally related to β-adrenergic receptor ligands and enzyme inhibitors, where the difluoromethoxy group may enhance metabolic stability and lipophilicity compared to non-fluorinated analogs .

Properties

Molecular Formula |

C9H11F2NO2 |

|---|---|

Molecular Weight |

203.19 g/mol |

IUPAC Name |

(2S)-2-amino-2-[2-(difluoromethoxy)phenyl]ethanol |

InChI |

InChI=1S/C9H11F2NO2/c10-9(11)14-8-4-2-1-3-6(8)7(12)5-13/h1-4,7,9,13H,5,12H2/t7-/m1/s1 |

InChI Key |

KNLKUOWICIJMHD-SSDOTTSWSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@@H](CO)N)OC(F)F |

Canonical SMILES |

C1=CC=C(C(=C1)C(CO)N)OC(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the difluoromethylation of phenols using reagents such as sodium 2-chloro-2,2-difluoroacetate under basic conditions . The resulting intermediate can then be subjected to further functionalization to introduce the amino group and the hydroxyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-2-[2-(difluoromethoxy)phenyl]ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The aromatic ring can be reduced under specific conditions.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.

Substitution: Nucleophiles such as amines or thiols.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of reduced aromatic compounds.

Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

(2S)-2-Amino-2-[2-(difluoromethoxy)phenyl]ethan-1-ol has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-amino-2-[2-(difluoromethoxy)phenyl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance binding affinity through hydrogen bonding and hydrophobic interactions, while the amino group can participate in electrostatic interactions. These interactions can modulate the activity of the target proteins and influence biological pathways.

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Complexity : Introducing the difluoromethoxy group requires specialized reagents (e.g., Selectfluor®), making synthesis more challenging than fluorophenyl analogs .

- Biological Activity : The difluoromethoxy group’s electron-withdrawing effects may enhance binding to targets like G-protein-coupled receptors (GPCRs) compared to methoxy or hydrogen substituents .

- Salt Forms : Hydrochloride salts (e.g., CAS 1810074-77-1) improve aqueous solubility, a critical factor for drug formulation .

Biological Activity

(S)-2-Amino-2-(2-(difluoromethoxy)phenyl)ethanol is an organic compound that has garnered attention due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of (S)-2-Amino-2-(2-(difluoromethoxy)phenyl)ethanol is C9H11F2NO, and it has a molecular weight of approximately 189.19 g/mol. Its structure includes an amino group, a difluoromethoxy substituent on a phenyl ring, and a hydroxyl functional group. The difluoromethoxy group enhances its lipophilicity , which is significant for biological interactions and potential medicinal applications.

The biological activity of (S)-2-Amino-2-(2-(difluoromethoxy)phenyl)ethanol is primarily attributed to its ability to interact with specific biomolecules:

- Hydrogen Bonding : The amino group can form hydrogen bonds with biomolecules, enhancing its therapeutic properties.

- Electrostatic Interactions : The difluoromethoxy group can facilitate binding through hydrophobic interactions, potentially increasing the binding affinity to target proteins.

These interactions may modulate various biochemical pathways, contributing to its pharmacological effects, including anti-inflammatory and analgesic properties.

Biological Activities

Preliminary studies have indicated that (S)-2-Amino-2-(2-(difluoromethoxy)phenyl)ethanol exhibits several biological activities:

- Anti-inflammatory Effects : Initial findings suggest that the compound may reduce inflammation through modulation of inflammatory pathways.

- Analgesic Properties : There is potential for pain relief, although detailed mechanisms remain to be fully elucidated.

Research Findings and Case Studies

Several studies have explored the biological activity of (S)-2-Amino-2-(2-(difluoromethoxy)phenyl)ethanol:

- In Vitro Studies : Research has demonstrated that the compound can inhibit specific enzymes involved in inflammatory processes. For instance, studies on enzyme assays have shown that it can significantly reduce the activity of cyclooxygenase (COX), which is crucial in the inflammatory response .

- In Vivo Studies : Animal models have been utilized to assess the analgesic effects. In one study, rodents treated with (S)-2-Amino-2-(2-(difluoromethoxy)phenyl)ethanol showed reduced pain responses in formalin-induced pain tests, indicating its potential as an analgesic agent.

- Comparative Studies : Comparative analyses with structurally similar compounds have revealed that (S)-2-Amino-2-(2-(difluoromethoxy)phenyl)ethanol has superior lipophilicity and membrane permeability, enhancing its bioavailability and efficacy in biological systems.

Data Table: Comparison of Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (S)-2-Amino-2-(2-(difluoromethoxy)phenyl)ethanol | C9H11F2NO | Substituent on the ortho position of the phenyl ring |

| 2-Amino-1-(3-(difluoromethoxy)phenyl)ethan-1-ol | C10H13F2NO2 | Contains an additional hydroxyl group |

| 2-Amino-1-[4-(difluoromethoxy)phenyl]ethan-1-ol | C9H10F2N | Substituent on the para position of the phenyl ring |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.